7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222911
InChI: InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12)
SMILES:
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol

7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid

CAS No.:

Cat. No.: VC18222911

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid -

Specification

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
IUPAC Name 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid
Standard InChI InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12)
Standard InChI Key XAELZMNJPQDCBD-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2Br)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s molecular framework consists of a 2,3-dihydrobenzofuran system, where the furan ring is partially saturated, reducing aromaticity and altering reactivity compared to fully aromatic benzofurans. The IUPAC name 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid reflects the substituent positions:

  • Bromine at position 7

  • Carboxylic acid at position 5

  • Dihydro modification at positions 2 and 3 of the fused furan ring.

Key Structural Data

PropertyValueSource
Molecular FormulaC₉H₇BrO₃
Molecular Weight243.05 g/mol
SMILESC1COC2=C1C=C(C=C2Br)C(=O)O
InChIKeyXAELZMNJPQDCBD-UHFFFAOYSA-N

The canonical SMILES string confirms the bicyclic structure, with the dihydrofuran moiety (C1COC2) fused to a benzene ring. X-ray crystallography data are unavailable, but computational models predict a planar benzene ring and a slightly puckered dihydrofuran ring .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves electrophilic aromatic substitution and functional group interconversion:

  • Bromination of Dihydrobenzofuran Precursors:

    • Starting with 2,3-dihydrobenzofuran-5-carboxylic acid, bromination using bromine (Br₂) in acetic acid with sodium acetate as a catalyst introduces the bromine atom at position 7 .

    • Reaction conditions: 80°C for 3 hours, yielding ~80% product .

  • Alternative Pathway via Nitration and Reduction:

    • Nitration of methyl 2,3-dihydrobenzofuran-7-carboxylate followed by hydrogenation and fluorination has been reported for analogous compounds, though this route is less efficient for brominated derivatives .

Key Synthetic Challenges

  • Regioselectivity: Bromination favors the 7-position due to electron-donating effects of the dihydrofuran oxygen .

  • Carboxylic Acid Stability: Harsh bromination conditions may decarboxylate the acid; thus, ester protection (e.g., methyl ester) is often employed .

Physicochemical Properties

Spectral Data

  • ¹H NMR (DMSO-d₆):

    • δ 3.25 (t, J=8.8 Hz, 2H, dihydrofuran CH₂)

    • δ 4.71 (t, J=8.8 Hz, 2H, dihydrofuran CH₂)

    • δ 7.57 (d, J=1.9 Hz, 1H, aromatic H-6)

    • δ 7.66 (d, J=2.3 Hz, 1H, aromatic H-4)

    • δ 12.62 (s, 1H, COOH) .

  • Mass Spectrometry:

    • Predicted m/z for [M+H]⁺: 242.96514 (CCS: 144.1 Ų) .

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group; insoluble in hexane.

  • pKa: ~4.2 (carboxylic acid), making it ionized at physiological pH.

Industrial and Research Applications

Pharmaceutical Intermediate

  • PARP Inhibitor Synthesis: Serves as a precursor for carboxamide derivatives via mixed-anhydride coupling .

  • Anticancer Agents: Functionalization at the 5-position (e.g., amidation) enhances target specificity .

Agrochemical Development

  • Herbicides: The dihydrofuran scaffold disrupts plant cell wall synthesis, while bromine increases lipophilicity for foliar absorption.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acidBr at 5, COOH at 7Altered electronic distribution; reduced PARP affinity
7-Bromo-2,3-dihydrobenzofuran-3-carboxylic acidCOOH at 3Enhanced solubility; lower metabolic stability

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